N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQGXSCBWSRDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group, forming 4-chloro-3-nitrophenyl.
Benzylation: The nitrated compound is then subjected to benzylation using 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Cyclization: The benzylated intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst like piperidine to form the dihydropyridine ring.
Amidation: Finally, the cyclized product is treated with ammonia or an amine to introduce the carboxamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound binds to the channels, inhibiting calcium ion influx, which can lead to various physiological effects, including vasodilation and reduced muscle contraction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to four analogs (Table 1), highlighting substituent variations and their implications.
Table 1: Structural and Molecular Comparison
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- However, nitro groups are associated with mutagenicity risks.
- Analog 2 : The 4-methoxyphenyl group (electron-donating) increases solubility but may reduce membrane permeability compared to the nitro-substituted target .
Chlorine Substitution Patterns
- Target vs. Analog 1 : The target’s 4-chlorobenzyl group versus Analog 1’s 3-chlorobenzyl alters steric interactions. The para-chloro position may allow better alignment in hydrophobic binding pockets.
- Analog 1 vs. Analog 2 : Both share a 3-chlorobenzyl group, but Analog 1’s 4-chlorophenyl amide increases lipophilicity (ClogP ≈ 4.5) compared to Analog 2’s methoxy-substituted amide (ClogP ≈ 3.8) .
Hydrazine Linker (Analog 4)
The hydrazinecarboxamide group in Analog 4 introduces additional hydrogen-bonding sites, which could improve target affinity but may compromise metabolic stability due to hydrolytic susceptibility .
Molecular Weight and Drug-Likeness
Analogs 1–3 have lower molecular weights (402.9–422.8 g/mol), aligning better with conventional drug-likeness criteria .
Biological Activity
N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family. Its unique structure, characterized by multiple functional groups, including chloro and nitro substituents, enhances its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.2 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.2 g/mol |
| CAS Number | 941973-25-7 |
1. Calcium Channel Modulation
Dihydropyridines are well-known for their ability to modulate calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. This compound is hypothesized to exhibit similar effects due to its structural characteristics. The modulation of calcium channels can lead to vasodilation and reduced blood pressure , making it a potential candidate for treating cardiovascular diseases.
3. Anti-inflammatory Potential
Compounds within the dihydropyridine class have been studied for their anti-inflammatory properties. Although direct research on this specific compound is lacking, the structural motifs present may confer similar activities by inhibiting pro-inflammatory cytokine release and modulating inflammatory pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is likely that the interaction of this compound with calcium channels and its potential binding affinity towards specific enzymes or receptors contributes significantly to its biological activity .
Case Studies and Research Findings
Several studies have explored related compounds within the dihydropyridine family:
- Antitumor Activity : A study on a similar dihydropyridine derivative showed complete tumor stasis in a gastric carcinoma xenograft model after oral administration. This highlights the potential for this compound in cancer therapy .
- Cardiovascular Effects : Research indicates that dihydropyridine derivatives can effectively lower blood pressure through calcium channel blockade, suggesting that this compound may offer therapeutic benefits in hypertension management.
Q & A
Q. Q1: What are the optimal synthetic routes and purification strategies for N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
Methodological Answer: Synthesis optimization requires a stepwise approach. Initial coupling of 4-chloro-3-nitroaniline with 6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). Subsequent benzylation using 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) should be monitored by TLC/HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Reaction parameters (temperature, stoichiometry) must be systematically varied to maximize yield (>70%) and minimize side products (e.g., nitro group reduction byproducts) .
Q. Q2: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR (¹H/¹³C, DEPT-135) to confirm aromatic protons, carboxamide linkages, and dihydropyridine ring conformation.
- HRMS (ESI-QTOF) for molecular ion validation (e.g., [M+H]⁺).
- FTIR to verify carbonyl stretches (1660–1680 cm⁻¹ for amide C=O; 1720 cm⁻¹ for ketone).
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation. Cross-validate with computational methods (DFT for optimized geometry) .
Q. Q3: How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Begin with in vitro assays :
- Kinase inhibition profiling (e.g., kinase panel screening at 10 µM) to identify potential targets linked to the nitro and chlorobenzyl groups.
- Cytotoxicity assays (MTT/CCK-8) in cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values.
- Solubility and stability in PBS/DMSO for dose-range determination. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .
Advanced Research Questions
Q. Q4: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer: Contradictions often arise from pharmacokinetic (PK) variability. Implement:
- Metabolic stability assays (microsomal incubation + LC-MS/MS) to identify rapid degradation pathways (e.g., nitro-reductase-mediated metabolism).
- Plasma protein binding studies (equilibrium dialysis) to assess free compound availability.
- Tissue distribution profiling (radiolabeled compound in rodents) to correlate exposure with efficacy. Adjust formulations (e.g., PEGylation) or dosing regimens based on PK/PD modeling .
Q. Q5: How can structure-activity relationship (SAR) studies improve target selectivity?
Methodological Answer: Design analogues with systematic substitutions:
- Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., CF₃) or bulky substituents (e.g., tert-butyl) to probe steric effects.
- Modify the nitrophenyl moiety to aminophenyl (via reduction) or cyanophenyl to assess electronic contributions.
- Test analogues in kinase selectivity panels (e.g., Eurofins KinaseProfiler) and use molecular docking (AutoDock Vina) to map binding interactions. Prioritize compounds with >50-fold selectivity over off-target kinases .
Q. Q6: What experimental designs address discrepancies in solubility and bioavailability predictions?
Methodological Answer: Combine computational and empirical methods:
- In silico prediction : Use tools like SwissADME to estimate logP, aqueous solubility, and P-gp substrate likelihood.
- Experimental validation :
- Thermodynamic solubility (shake-flask method in pH 7.4 buffer).
- Permeability assays (Caco-2 monolayers) to assess intestinal absorption.
- Salt formation or co-crystallization (e.g., HCl salt) to enhance solubility. Cross-reference with powder X-ray diffraction (PXRD) to confirm crystal form stability .
Data Analysis and Interpretation
Q. Q7: How should researchers analyze conflicting cytotoxicity data across cell lines?
Methodological Answer: Perform multi-omics integration :
- Transcriptomics (RNA-seq) to identify cell line-specific gene expression (e.g., ABC transporters, metabolic enzymes).
- Proteomics (LC-MS/MS) to quantify target protein levels.
- Metabolomics (NMR) to map cellular redox states influencing nitro-group activation. Use hierarchical clustering to subgroup responsive vs. resistant lines and validate with siRNA knockdown of implicated genes .
Q. Q8: What statistical methods are robust for dose-response curve interpretation?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism):
- Fit data to Hill equation: .
- Report 95% confidence intervals for EC₅₀ and assess goodness-of-fit (R² > 0.95). For heterogeneous data, apply mixed-effects models or bootstrap resampling .
Safety and Handling
Q. Q9: What safety protocols are essential for handling nitro-containing compounds?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of nitroaromatic vapors.
- Waste disposal : Neutralize nitro groups (e.g., catalytic hydrogenation) before aqueous waste disposal. Monitor for mutagenicity (Ames test) and include Material Safety Data Sheet (MSDS) references for emergency response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
